molecular formula C25H32O6 B13763786 17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-(ethylcarbonate) CAS No. 56665-79-3

17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-(ethylcarbonate)

Cat. No.: B13763786
CAS No.: 56665-79-3
M. Wt: 428.5 g/mol
InChI Key: DADGESXUBSRHSL-ZUGRACOYSA-N
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Description

Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate is a complex organic compound with a unique structure. It belongs to the class of compounds known as carbonates, which are esters of carbonic acid. This compound is characterized by its intricate molecular structure, which includes multiple stereocenters and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate typically involves several steps. The starting materials are often steroids or related compounds, which undergo a series of chemical transformations. These transformations include oxidation, reduction, and esterification reactions. The reaction conditions vary depending on the specific synthetic route but generally involve the use of organic solvents, catalysts, and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Acid or base catalysts depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate .

Properties

CAS No.

56665-79-3

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl [2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate

InChI

InChI=1S/C25H32O6/c1-5-30-22(28)31-14-21(27)25(29)15(2)12-20-18-7-6-16-13-17(26)8-10-23(16,3)19(18)9-11-24(20,25)4/h8-10,13,15,18,20,29H,5-7,11-12,14H2,1-4H3/t15-,18+,20-,23-,24-,25-/m0/s1

InChI Key

DADGESXUBSRHSL-ZUGRACOYSA-N

Isomeric SMILES

CCOC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)O

Canonical SMILES

CCOC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)O

Origin of Product

United States

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